2-Methylperfluorobutane

Description

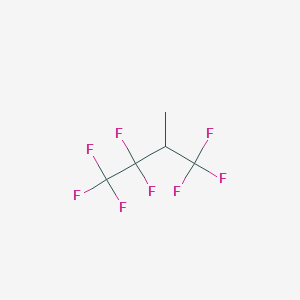

Structure

3D Structure

Properties

CAS No. |

154381-64-3 |

|---|---|

Molecular Formula |

C5H4F8 |

Molecular Weight |

216.07 g/mol |

IUPAC Name |

1,1,1,2,2,4,4,4-octafluoro-3-methylbutane |

InChI |

InChI=1S/C5H4F8/c1-2(4(8,9)10)3(6,7)5(11,12)13/h2H,1H3 |

InChI Key |

HPNFIKMZNRYMGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(F)(F)F)(F)F)C(F)(F)F |

Origin of Product |

United States |

¹⁹f Nmr for Elucidation of Perfluorinated Carbon Skeletons and Branching

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for the structural analysis of organofluorine compounds. wikipedia.org Its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus provide detailed information about the chemical environment of each fluorine atom in the molecule. wikipedia.org

Principles of ¹⁹F NMR in Structural Analysis: The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. In a molecule like 2-Methylperfluorobutane, fluorine atoms on different carbon atoms (e.g., CF₃ vs. CF₂ vs. CF) will have distinct chemical shifts. Furthermore, the presence of branching significantly influences these shifts.

For this compound, one would expect to see distinct signals corresponding to the different fluorine environments:

The three CF₃ groups.

The CF₂ group.

The single F on the tertiary carbon.

Spin-Spin Coupling: A key feature of ¹⁹F NMR is the observation of through-bond spin-spin coupling between neighboring fluorine nuclei. wikipedia.org The magnitude of the coupling constant (J-coupling) provides valuable information about the connectivity of the carbon skeleton. For instance, the signal for a CF₃ group will be split by adjacent fluorine atoms, and the pattern of this splitting (e.g., doublet, triplet, quartet) reveals the number of neighboring fluorine atoms. Long-range couplings (over four or even five bonds) are also commonly observed in perfluorinated systems, providing further structural insights. wikipedia.org

Data Interpretation for this compound: The ¹⁹F NMR spectrum of this compound would be characterized by a set of multiplets. By analyzing the chemical shifts, integration values (which are proportional to the number of fluorine atoms), and the coupling patterns, the complete structure can be pieced together. The presence of a downfield signal corresponding to the single fluorine on the branched carbon, coupled to the neighboring CF₂ and CF₃ groups, would be a key indicator of the 2-methyl branched structure.

Table 1: Hypothetical ¹⁹F NMR Data for this compound

| Fluorine Environment | Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |

| -CF (tertiary) | More deshielded | Complex multiplet | J(F-F) |

| -CF₂- | Intermediate | Multiplet | J(F-F) |

| Terminal -CF₃ | More shielded | Multiplets (triplets/quartets) | J(F-F) |

Note: Actual chemical shifts and coupling constants would need to be determined experimentally.

Coupling of Chromatography with Advanced Detection Systems E.g., Gc Ms, Gc Tof Ms

Gas chromatography (GC) coupled with mass spectrometry (MS) is an indispensable technique for the separation and identification of volatile compounds like 2-Methylperfluorobutane, especially within complex mixtures that may result from industrial synthesis.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Perfluoroalkanes are highly volatile, making them well-suited for GC analysis. The retention time of this compound will differ from that of its isomers (e.g., perfluoro-n-pentane) and other perfluorinated compounds, allowing for their separation.

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

Fragmentation Patterns of Perfluoroalkanes: Perfluoroalkanes exhibit characteristic fragmentation patterns in MS. The strong carbon-fluorine bonds lead to specific fragmentation pathways. Common fragments observed for perfluoroalkanes include the loss of CF₃ groups and the formation of various CₓFᵧ⁺ ions. For this compound, the mass spectrum would be expected to show a parent molecular ion peak (at m/z corresponding to C₅F₁₂) and prominent fragment ions resulting from the cleavage of the carbon-carbon bonds. The fragmentation pattern can help to deduce the branching of the carbon skeleton.

Time-of-Flight Mass Spectrometry (TOF-MS): Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF-MS) offers high mass accuracy and resolution. This allows for the determination of the elemental composition of the parent ion and its fragments with high confidence, further confirming the identity of this compound.

Table 2: Expected Mass Spectrometry Data for this compound (C₅F₁₂)

| Ion | m/z | Interpretation |

| [C₅F₁₂]⁺ | 288 | Molecular Ion |

| [C₄F₉]⁺ | 219 | Loss of CF₃ |

| [C₃F₇]⁺ | 169 | Further fragmentation |

| [C₂F₅]⁺ | 119 | Further fragmentation |

| [CF₃]⁺ | 69 | Trifluoromethyl cation |

Note: The relative intensities of these fragments would be determined experimentally.

The combination of retention time data from GC and the detailed fragmentation patterns from MS provides a highly reliable method for the unambiguous identification and quantification of this compound. nih.govchromatographyonline.com

F Nmr for Elucidation of Perfluorinated Carbon Skeletons and Branching

Solvent Applications

Due to its non-polar nature and ability to dissolve gases, it can be used in specialized solvent applications. Its primary utility as a solvent is for other fluorinated compounds or for the delivery of gases in medical and industrial settings.

Heat Transfer Fluids

Perfluorocarbons are excellent heat transfer fluids due to their high thermal stability and wide operating temperature range. 2-Methylperfluorobutane has been identified as a component in heat transfer fluids designed for demanding environments, such as thermal management systems for space-based applications. nasa.gov

Electronics and Semiconductor Industry

In the electronics industry, perfluorinated compounds like perfluoroisopentane are used for cleaning purposes and in the development of materials that require a high dielectric constant. dokumen.publookchem.com Their ability to act as efficient coolants also makes them valuable in managing heat generated by electronic components.

Medical and Biomedical Applications

The most prominent applications of this compound are in the medical field, where it is known as Perflisopent. It is used as a diagnostic aid, primarily as a component of ultrasound contrast agents. chemicalbook.com

Ultrasound Contrast Agent: Perflisopent is a key ingredient in the injectable emulsion known as EchoGen. chemicalbook.com It is typically mixed with its isomer, perflenapent (perfluoro-n-pentane), in an approximate 15:85 or 18:82 ratio. chemicalbook.comeuropa.eu When injected into the bloodstream, the low boiling point of the perfluorocarbon causes the liquid droplets to form microbubbles, which enhance the echogenicity of the blood and improve the visualization of cardiac chambers during an echocardiogram. europa.eu

Therapeutic Formulations: Patents have been filed for its use in other advanced medical applications, including as a component in a nanoemulsion for treating cardiac arrest and in gas-filled lipid spheres for both diagnostic and therapeutic purposes. google.comgoogle.com

An In-depth Analysis of this compound

This article provides a detailed examination of the analytical techniques used for the characterization of this compound, a branched perfluorinated alkane. The content focuses on spectroscopic and chromatographic methods for structural elucidation, identification, and separation.

Reactivity and Transformation Pathways of Perfluorinated Branched Alkanes

Chemical Inertness and Thermal Stability under Diverse Conditions

Perfluorocarbons (PFCs), including perfluorinated alkanes like 2-Methylperfluorobutane, are characterized by their extreme chemical inertness and high thermal stability. This stability is a direct result of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.

Perfluoroalkanes are generally considered unreactive and chemically inert. researchgate.net They are resistant to attack by most acids, bases, and oxidizing agents. This high degree of inertness means that this compound is not expected to react under typical environmental or industrial conditions where other organic compounds might degrade.

The thermal stability of perfluorocarbons is exceptionally high. In dry, oxygen-free environments, the vapors of some perfluorocarbons remain stable at temperatures exceeding 400°C. nih.gov Thermal breakdown, when it does occur, is likely to initiate through the cleavage of carbon-carbon bonds, which are weaker than C-F bonds. nih.gov For perfluoroalkanes with fewer than five carbons, half-lives can be greater than one hour even at temperatures as high as 1000°C. acs.org The stability of perfluorinated compounds generally decreases as the carbon chain length increases. acs.org While specific data for this compound is not available, it can be inferred from general trends that its decomposition would require very high temperatures.

Table 1: General Thermal Stability of Selected Perfluorocarbons

| Compound Class | General Decomposition Temperature Range (°C) | Notes |

|---|---|---|

| Perfluoroalkanes (short-chain) | > 400°C | Highly stable; decomposition is slow even at very high temperatures. nih.govacs.org |

| Perfluoroalkyl Carboxylic Acids (PFCAs) | 200 - 450°C | Less stable than perfluoroalkanes due to the presence of the carboxyl functional group. acs.orgund.edu |

Biotic and Abiotic Transformation Studies in Environmental Matrices

The persistence of PFAS in the environment is largely defined by their resistance to degradation in soil and water.

Perfluorinated alkanes are generally considered to be recalcitrant to both biotic and abiotic degradation in aqueous systems. Their chemical inertness prevents abiotic processes like hydrolysis from occurring under ambient environmental conditions.

While some polyfluorinated substances (which contain C-H bonds) can be transformed by microbes, fully fluorinated compounds like this compound lack a site for microbial enzymes to initiate an attack. mdpi.comnih.gov Scientific literature indicates that while biodegradation of some PFAS containing functional groups is possible, perfluoroalkanes are exceptionally resistant. nih.gov Reductive defluorination of non-branched fluorocarbons is rare due to very low reduction potentials. nih.gov There are no specific studies showing the degradation of this compound in aqueous systems or sediments. Recent research has suggested that spontaneous degradation of some PFAS can occur on the surface of water microdroplets, but this has been demonstrated for PFOA and its applicability to perfluoroalkanes is not established. nih.gov

Similar to aqueous environments, this compound is expected to be extremely persistent in soil. The same factors—chemical inertness and lack of functional groups or C-H bonds—make it resistant to microbial degradation. mcgill.ca

Studies on the biodegradation of various PFAS in soil have shown that while precursor compounds can be transformed into more stable perfluoroalkyl acids (PFAAs), the perfluorinated alkyl chains themselves remain intact. mcgill.canih.gov There is no evidence to suggest that microorganisms in soil have the metabolic capability to cleave the C-F bonds of a perfluorinated alkane like this compound under normal environmental conditions. Therefore, it is expected to persist indefinitely in soil environments.

Environmental Distribution, Transport, and Compartmentalization Research

Atmospheric Transport Modeling of Volatile Perfluorinated Alkanes

Volatile perfluorinated alkanes are recognized for their potential to be transported over long distances in the atmosphere, leading to their global distribution.

Volatile perfluorinated compounds (PFCs) have been detected in remote regions such as the Arctic and Antarctic, providing strong evidence of their long-range atmospheric transport. acs.org Global distribution models like GEOS-Chem and GloboPOP are employed to simulate the atmospheric transport and fate of these compounds. nih.govnih.gov These models incorporate factors such as emissions, atmospheric chemistry, and deposition processes to predict the environmental concentrations of PFCs.

Table 1: Key Factors in Atmospheric Transport Modeling of Volatile Perfluorinated Alkanes

| Factor | Description | Relevance to 2-Methylperfluorobutane |

|---|---|---|

| Volatility | The tendency of a substance to vaporize. | High volatility is a primary driver for its entry and persistence in the atmosphere. |

| Atmospheric Lifetime | The time it takes for a compound to be removed from the atmosphere. | Longer lifetimes allow for greater transport distances. |

| Chemical Reactivity | The potential to react with atmospheric oxidants (e.g., OH radicals). | Lower reactivity leads to longer atmospheric persistence. |

| Deposition Processes | Wet (precipitation) and dry deposition remove compounds from the atmosphere. | The efficiency of these processes will influence its atmospheric residence time. |

The exchange of perfluorinated compounds between the atmosphere and surface compartments (water and soil) is a critical component of their environmental distribution. Air-water partitioning, described by the air-water partition coefficient (Kaw), and air-soil partitioning are key parameters in these exchange dynamics.

For many neutral PFAS, there is a tendency to partition from water to air. bohrium.commdpi.com The air-water interface itself can act as a significant reservoir for PFAS, influencing their transport in unsaturated soils. researchgate.net The structure of the PFAS molecule, including chain length and the presence of functional groups, significantly influences these partitioning behaviors. canada.ca

Air-soil exchange is a two-way process, with compounds being deposited onto soil from the atmosphere and volatilizing from soil back into the air. nih.gov This dynamic can lead to soil acting as both a sink and a long-term source of these compounds to the atmosphere. nih.gov

Hydrogeological Transport and Subsurface Migration Studies

Once deposited onto land, this compound and other perfluorinated alkanes can migrate through the subsurface, potentially contaminating groundwater resources.

The aqueous solubility of perfluorinated compounds is a key factor in their mobility in aquatic and soil environments. Generally, the solubility of perfluorinated alkanes is low and decreases with increasing chain length. While specific data for this compound is scarce, its perfluorinated nature suggests limited water solubility.

The partitioning of PFAS between water and solid phases (e.g., soil, sediment) is a crucial process controlling their subsurface transport. This partitioning is influenced by the characteristics of the PFAS compound (e.g., chain length, functional groups, and whether it is linear or branched), the properties of the geological media (e.g., organic carbon content, clay mineralogy), and the solution chemistry (e.g., pH, ionic strength). nih.gov Longer-chain PFAS tend to be more strongly sorbed to soil and sediment, making them less mobile in groundwater compared to their shorter-chain counterparts. nih.gov

The retention of PFAS in soil and sediment is governed by adsorption and desorption processes. The primary mechanisms for the adsorption of many PFAS include hydrophobic interactions and electrostatic interactions. acs.org For anionic PFAS, repulsion from negatively charged soil surfaces can limit adsorption. acs.org

Desorption, the release of adsorbed compounds back into the aqueous phase, can be a slow process and may exhibit hysteresis, where the desorption pathway is different from the adsorption pathway. nih.govnih.gov This can result in the long-term retention of PFAS in soils, which then act as a continuing source of contamination to groundwater. mdpi.comnih.gov The rate and extent of desorption are influenced by soil properties, such as organic carbon content, and the specific characteristics of the PFAS compound. mdpi.comnih.gov

Table 2: Factors Influencing Adsorption and Desorption of Perfluorinated Compounds in Geological Media

| Factor | Influence on Adsorption | Influence on Desorption |

|---|---|---|

| Perfluorinated Chain Length | Longer chains generally lead to stronger adsorption. | Longer chains are generally more resistant to desorption. |

| Soil Organic Carbon (SOC) | Higher SOC content generally increases adsorption. | Desorption can be slower and less complete in soils with high SOC. |

| Clay Mineralogy | The type and amount of clay can influence electrostatic interactions and surface area for adsorption. | The strength of binding to clay surfaces affects the ease of desorption. |

| Solution pH | Can affect the charge of both the PFAS molecule and the soil surface, influencing electrostatic interactions. | Changes in pH can alter the equilibrium and promote or hinder desorption. |

| Ionic Strength | Higher ionic strength can compress the electrical double layer, potentially increasing adsorption. | Changes in ionic strength can affect the desorption process. |

Bioaccumulation Potential in General Environmental Organisms (mechanistic research, not specific outcomes)

The bioaccumulation of perfluorinated compounds in living organisms is a significant concern due to their persistence and potential for toxicity. The mechanisms driving the bioaccumulation of these compounds are complex and not solely dependent on their hydrophobicity.

Two primary mechanistic hypotheses have been proposed to explain the bioaccumulation of perfluorinated alkyl acids (PFAAs), which are common environmental breakdown products of many precursor PFAS. The first involves partitioning into membrane phospholipids, which have a higher affinity for charged species than neutral storage lipids. acs.orgnih.gov The second, and increasingly supported, hypothesis centers on interactions with various proteins, including serum albumin and liver fatty acid binding proteins (L-FABP). acs.orgnih.gov These protein interactions appear to be critical in determining the tissue distribution, accumulation, and elimination half-lives of PFAAs. acs.orgnih.gov

The structure of the PFAS molecule, including the presence of branching, can influence its bioaccumulation potential. acs.org Some studies have indicated that branched isomers of certain PFAS may have different bioaccumulation behaviors compared to their linear counterparts. researchgate.net Furthermore, precursor compounds to PFAAs can also bioaccumulate and, in some cases, may have a higher bioaccumulation potential than their terminal degradation products.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Per- and poly-fluoroalkyl substances (PFAS) |

| Perfluorinated compounds (PFCs) |

| Perfluorooctanoic acid (PFOA) |

| Perfluorooctanesulfonic acid (PFOS) |

Mechanisms of Uptake and Distribution in Aquatic and Terrestrial Model Organisms

Due to a lack of specific research on this compound, no data is available to populate a table on its uptake and distribution in model organisms.

Advanced Analytical Methodologies for Environmental Monitoring and Trace Detection

Sampling and Pre-concentration Techniques for Diverse Environmental Matrices

Effective monitoring of volatile fluorocarbons such as 2-methylperfluorobutane relies on robust sampling and pre-concentration methods that can capture these compounds from air, water, and solid matrices at trace levels.

Air Sampling: The collection of volatile fluorocarbons from the atmosphere often involves whole-air sampling into evacuated passivated stainless-steel canisters. epa.gov This technique is suitable for a range of volatile organic compounds (VOCs) and helps maintain sample integrity during transport and storage. epa.govepa.gov For active air sampling, multi-sorbent tubes are frequently employed. These tubes may contain a combination of adsorbents like Carbotrap, Carbopack X, and Carboxen-569 to effectively trap a wide range of volatile compounds. researchgate.net Another approach involves the use of high-volume air samplers that pass air through a combination of glass-fiber filters (GFFs) and polyurethane foam (PUF) plugs or XAD-resins to capture both particulate-bound and gas-phase fluorocarbons. researchgate.netresearchgate.net

Water Sampling: Sampling of aqueous media for perfluorinated compounds requires stringent protocols to avoid cross-contamination. itrcweb.org High-density polyethylene (HDPE) or polypropylene containers are recommended, and they must be verified as PFAS-free by the analyzing laboratory. itrcweb.org For trace-level analysis, pre-concentration is a critical step. Solid-phase extraction (SPE) is the most common technique, using cartridges that can selectively adsorb the target analytes from the water sample. researchgate.netnih.gov Weak anion exchange (WAX) cartridges have proven effective for a variety of PFAS. tandfonline.comdiva-portal.org The water sample is passed through the cartridge, and the retained compounds are later eluted with a small volume of solvent, thereby concentrating the analytes. researchgate.netnih.gov

For solid matrices like soil, sediment, and biota, the extraction process is more complex. Solid-liquid extraction is a fundamental technique where the sample is mixed with an organic solvent, such as methanol or acetonitrile, to transfer the analytes from the solid to the liquid phase. nih.govtandfonline.com This process can be enhanced by methods like sonication or pressurized liquid extraction. nih.govtandfonline.com

Following the initial extraction, a clean-up step is typically necessary to remove interfering substances from the complex matrix. nih.gov Solid-phase extraction (SPE) is widely used for this purpose. researchgate.nettandfonline.com For instance, a method for analyzing perfluorinated acids (PFAs) in various solid matrices involved solvent extraction with sonication, followed by SPE clean-up using weak anion exchange (WAX) cartridges. tandfonline.com In some cases, dispersive solid-phase extraction (d-SPE), a technique used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, can be adapted for the clean-up of extracts from solid samples. nih.gov For certain applications, such as the analysis of semifluorinated n-alkanes in soil, silica SPE cartridges can be used for clean-up. diva-portal.org

| Matrix | Sampling/Extraction Technique | Pre-concentration/Clean-up | Key Considerations |

| Air | Whole-air sampling in passivated canisters | Cryogenic trapping before analysis | Minimizes contamination; suitable for volatile compounds. |

| Active sampling with sorbent tubes (e.g., XAD-resin, PUF) | Thermal desorption | Breakthrough of highly volatile compounds can be a concern. researchgate.net | |

| Water | Grab sampling in polypropylene or HDPE containers | Solid-Phase Extraction (SPE) with WAX or other sorbents | Strict protocols to avoid contamination are crucial. itrcweb.orgca.gov |

| Soil/Sediment | Solid-liquid extraction (e.g., with methanol, acetonitrile) | Solid-Phase Extraction (SPE), Dispersive SPE (d-SPE) | Matrix complexity often requires significant clean-up. nih.govtandfonline.com |

High-Sensitivity Detection Methods for Perfluorinated Alkanes

Due to their low concentrations in the environment, highly sensitive analytical instruments are required for the detection and quantification of perfluorinated alkanes.

Gas chromatography with an electron capture detector (GC-ECD) is a highly selective and sensitive technique for detecting electronegative compounds, such as halogenated hydrocarbons. scioninstruments.commeasurlabs.com The ECD contains a radioactive source (Nickel-63) that emits electrons, creating a constant electrical current. scioninstruments.com When electronegative analytes pass through the detector, they capture electrons, causing a decrease in the current that is measured as a peak. scioninstruments.com

GC-ECD has been successfully used for the analysis of various fluorocarbons. epa.gov However, its sensitivity can vary significantly depending on the specific compound. While it shows excellent sensitivity for some chlorofluorocarbons (CFCs) with detection limits in the picogram range, its response to hydrofluorocarbons (HFCs) can be much poorer, with detection limits in the nanogram range. nih.gov For many alternative fluorocarbons at typical atmospheric concentrations, substantial pre-concentration of the sample is necessary for GC-ECD analysis. nih.govresearchgate.net The detector's response is temperature-dependent, and optimizing this parameter is crucial for achieving the best sensitivity. nih.gov

Advanced mass spectrometry techniques coupled with gas chromatography offer powerful tools for the identification and quantification of perfluorinated alkanes.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS): This technique provides high mass accuracy, which allows for the determination of the elemental composition of an analyte and its fragments, greatly increasing confidence in compound identification. nih.govosti.gov GC-HRMS is particularly valuable for non-targeted analysis and suspect screening of PFAS in complex environmental samples. nih.govosti.gov By studying fragmentation patterns, researchers can identify common fragments across different classes of PFAS, aiding in the tentative identification of unknown fluorinated compounds. nih.gov

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS): GC-TOF-MS is another powerful tool characterized by high data acquisition rates and good sensitivity. copernicus.org Unlike quadrupole mass spectrometers that scan one mass at a time, TOF analyzers measure a full mass spectrum simultaneously, which is advantageous for fast chromatography and the analysis of narrow peaks. copernicus.org This capability is beneficial for comprehensive two-dimensional GC (GCxGC) applications. sepsolve.com Studies comparing TOF-MS with quadrupole MS for halocarbon analysis have shown that TOF-MS can offer higher sensitivity, with detection limits reaching sub-picogram levels for some compounds. copernicus.org GC-TOF-MS has been used to characterize neutral and novel PFAS in samples from industrial areas, identifying compounds like fluorotelomer alcohols and fluorotelomer iodides. nih.gov

| Technique | Principle | Advantages for Perfluorinated Alkanes |

| GC-ECD | Measures decrease in current from electron capture by electronegative compounds. scioninstruments.com | High sensitivity and selectivity for halogenated compounds. measurlabs.com |

| GC-HRMS | Provides high-resolution mass data for accurate mass measurements and formula determination. nih.gov | High confidence in identification; useful for non-targeted screening. nih.govosti.gov |

| GC-TOF-MS | Measures the flight time of ions to determine their mass-to-charge ratio; provides full spectra at high speed. copernicus.org | High sensitivity, fast data acquisition, suitable for complex mixtures and fast chromatography. copernicus.orgnih.gov |

Isomer-Specific Quantification Techniques for Environmental Samples

The manufacturing processes for some perfluorinated compounds, particularly electrochemical fluorination (ECF), can produce a mixture of linear and branched isomers. nih.govnih.gov These isomers can have different physical, chemical, and toxicological properties, making their separate quantification important for accurate risk assessment and source tracking. nih.govresearchgate.net

The analysis of isomers of volatile perfluorinated alkanes like this compound requires chromatographic techniques with high resolving power. High-resolution gas chromatography is well-suited for separating different isomers. researchgate.netnih.gov For example, GC/MS methods have been developed to study the isomer distribution of perfluoroalkyl carboxylates in human blood, which helped conclude that direct exposure was the source of certain branched isomers. nih.gov

For less volatile or non-volatile PFAS, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technology. europa.eu Methods have been developed to identify and quantify multiple branched isomers of compounds like PFOA and PFOS in environmental samples. nih.gov The separation of these isomers is challenging, and specialized chromatographic columns and conditions are often required. The availability of analytical standards for branched isomers is also a critical factor for accurate quantification. nih.govepa.gov When pure standards are not available, technical mixtures of isomers are sometimes used for identification based on retention times. epa.gov The relative proportion of linear to branched isomers can serve as a signature to distinguish between different manufacturing sources or to track the environmental fate and transport of these compounds. nih.govresearchgate.net

Industrial and Specialized Applications of Perfluorinated Alkanes and Analogs

Role as Inert Solvents and Reaction Media in Specialized Chemical Synthesis

Perfluorinated alkanes are highly regarded as inert media for organic reactions, particularly in processes requiring extremely nonpolar and unreactive environments or those conducted under vigorous conditions. researchgate.netoup.com Their immiscibility with many common organic solvents and water allows for the formation of biphasic systems, which offers distinct advantages in separation and purification processes. researchgate.nettcichemicals.com The strength of the carbon-fluorine bond contributes to their exceptional stability, rendering them unreactive in most chemical scenarios. wikipedia.orgresearchgate.net

One of the key applications of these compounds is in "fluorous biphase systems" (FBS). tcichemicals.com An FBS typically consists of a fluorous phase, rich in a perfluorinated solvent like 2-methylperfluorobutane, and a conventional organic or nonorganic solvent phase. nih.gov This technique is particularly useful for reactions where a catalyst or reagent, tagged with a perfluoroalkyl chain (a "fluorous ponytail"), is dissolved in the fluorous phase. nih.govsioc-journal.cn After the reaction, the fluorous phase containing the catalyst can be easily separated from the product-containing organic phase, allowing for simple catalyst recovery and recycling. tcichemicals.comsioc-journal.cn

High Purity Requirements for Industrial Processes

The effectiveness of perfluorinated solvents in specialized applications, such as electronics manufacturing and advanced chemical synthesis, is highly dependent on their purity. For instance, in the synthesis of complex compounds or the production of nano-fibers, high-purity solvents are essential to prevent unwanted side reactions and ensure the integrity of the final product. apolloscientific.co.uk

Key purity specifications for high-grade fluorinated solvents often include:

High Assay: A guaranteed minimum purity level, often exceeding 99.9%. apolloscientific.co.uk

Low Water Content: Moisture can interfere with many sensitive reactions, so a very low water content, sometimes below 100 parts per million (ppm), is critical. apolloscientific.co.uk

Minimal Impurities: The presence of reactive impurities like hydrogen fluoride (HF) or sulfur dioxide (SO2) must be strictly controlled, often to levels below 5 ppm. apolloscientific.co.uk

For fluoropolymers used in high-tech applications, purity is equally critical. Impurities such as unstable end groups or metal ions can compromise the material's performance. google.com Therefore, purification processes, including extraction with high-purity acids and subsequent fluorination to stabilize end groups, are employed to achieve the required quality. google.com

Phase-Transfer Applications in Chemical Separations

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). Perfluorinated compounds have carved a niche in this area through fluorous phase-transfer catalysis. In this approach, a catalyst designed to be soluble in the fluorous phase transports a reactant across the phase boundary to react with a substrate in the organic phase. researchgate.net

Fluorous biphasic systems are central to this application. sioc-journal.cn A catalyst with sufficient fluorine content will preferentially dissolve in the perfluorinated solvent. nih.gov This allows for the reaction to proceed, after which the catalyst remains in the fluorous layer and can be easily separated from the product in the organic layer for reuse. tcichemicals.com This method simplifies product purification, often eliminating the need for chromatography. tcichemicals.com Crown ethers bearing perfluorinated side chains have been successfully used as recyclable phase-transfer catalysts in fluorous biphasic systems for nucleophilic substitution reactions. researchgate.netle.ac.uk

Heat Transfer Fluids and Dielectric Applications

The unique properties of perfluorinated alkanes make them excellent fluids for heat transfer and dielectric applications, especially in the electronics and semiconductor industries. f2chemicals.com3m.com They are used to cool sensitive components where their chemical inertness, non-flammability, high dielectric strength, and ability to evaporate cleanly are significant advantages. 3m.com

Perfluorocarbons (PFCs) can be used for direct contact cooling, where the electronic component is submerged in the fluid. f2chemicals.com Heat is transferred efficiently due to their thermal conductivity, and in high-energy flux situations, heat can be removed via evaporation. f2chemicals.com Their thermal stability allows them to be used in high-temperature applications up to 400°C. f2chemicals.com

As dielectric fluids, PFCs are used to insulate high-voltage components, replacing flammable oils. f2chemicals.comchemsec.org Their high dielectric strength and electrical resistivity are key properties for this use. 3m.comgoogle.com The dielectric constant is a critical parameter, and for some applications, it is desirable to match the dielectric constant of the fluid with that of other insulating materials to prevent electrical breakdown. google.com

Below is a table comparing the physical properties of this compound (perfluoroisopentane) and its straight-chain isomer, perfluoropentane.

| Property | This compound (Perfluoroisopentane) | n-Perfluoropentane |

| CAS Number | 594-91-2 nih.gov | 678-26-2 wikipedia.org |

| Molecular Formula | C5F12 nih.gov | C5F12 wikipedia.org |

| Molar Mass | 288.03 g/mol nih.gov | 288.036 g/mol wikipedia.org |

| Boiling Point | ~28-30 °C (literature values vary) | 28 °C wikipedia.org |

| Density (liquid) | ~1.6 g/mL | 1.63 g/mL (at 25 °C) wikipedia.org |

| Viscosity | Data not readily available | 0.652 mPa·s (at 25 °C) wikipedia.org |

Note: Data for this compound is less commonly reported than for its n-isomer. Properties are generally similar, though minor differences exist. researchgate.net

Specialized Materials Science and Engineering Applications

Integration into Fluoropolymer Systems (as a component or building block)

Perfluoroalkanes are related to fluoropolymers, which are polymers characterized by a carbon backbone with fluorine atoms directly attached. nih.govepda.com While simple perfluoroalkanes like this compound are not typically monomers themselves, they share the fundamental perfluoroalkyl structure that gives fluoropolymers their unique properties. The synthesis of fluoropolymers often involves the polymerization of fluorinated alkenes (olefins). sibran.rumdpi.com For example, perfluoropolyethers can be synthesized through the polymerization of hexafluoropropylene oxide. mdpi.com

The production of certain fluoropolymers, such as polytetrafluoroethylene (PTFE), has historically used perfluorinated compounds as processing aids or emulsifiers in the polymerization process. panda.orgmst.dkwikipedia.org Furthermore, perfluoroalkanes can be used as inert solvents during the synthesis of other polymers or complex molecules. google.com The extreme inertness and stability of the C-F bond are foundational to the durability and chemical resistance of the resulting fluoropolymer materials. researchgate.net

Surface Modification and Coating Technologies (general principles related to fluorination)

The principles of fluorination are widely used to create low-energy, non-stick, and protective surfaces. numberanalytics.com The presence of a high density of trifluoromethyl (-CF3) groups, such as those on the surface of a perfluorinated alkane layer, can create a surface with exceptionally low surface tension. nih.gov

This principle is applied in several ways:

Fluorosurfactants: These are perfluorinated compounds that act as surfactants, significantly lowering the surface tension of liquids. nih.govwikipedia.org They are used in coatings to improve flow, prevent defects, and provide water and oil repellency. nih.govpanda.org

Direct Surface Coating: Perfluorinated compounds can be applied directly to surfaces to modify their properties. google.com For example, a solution of a perfluorinated compound, such as a perfluoropolyether, can be applied to a metal or glass surface and then heat-treated to form a stable, anti-fouling coating. google.com

Fluoropolymer Coatings: Materials like PTFE are famous for their use as non-stick coatings on cookware. panda.orgresearchgate.net These coatings are valued for their hydrophobic and oleophobic properties. nih.gov

The use of perfluorinated substances in surface treatments provides soil, oil, and water resistance to a wide variety of materials, including textiles and paper. panda.orgmst.dk

Future Research Directions and Unexplored Avenues for 2 Methylperfluorobutane

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Footprint

Current synthetic methodologies for producing perfluoroalkanes, including branched isomers, often rely on processes with significant environmental drawbacks, such as electrochemical fluorination (ECF). acs.orgnih.gov The ECF process is known to produce a complex mixture of linear and branched isomers, as well as fragments, leading to challenges in purification and the generation of substantial waste. acs.orgclu-in.org

Future research must prioritize the development of cleaner and more selective synthetic pathways to 2-Methylperfluorobutane. This includes exploring:

Catalytic Fluorination: Investigating novel catalysts that can achieve direct and selective fluorination of hydrocarbon precursors to yield this compound with high purity, minimizing the formation of unwanted byproducts.

Green Solvents and Reagents: Replacing hazardous solvents and aggressive fluorinating agents with more environmentally benign alternatives. epa.gov The principles of green chemistry, such as maximizing atom economy and using renewable feedstocks, should guide this research. epa.govacs.org

Photoinduced Fluorination: Exploring methods like photoinduced fluorination of specific precursors, which has shown promise in synthesizing other highly branched perfluoroalkanes, could offer a more controlled and energy-efficient route. rsc.orgrsc.org

A significant reduction in the environmental footprint of manufacturing this compound is a critical step towards its potential for any future sustainable application.

Advanced Theoretical Modeling for Predicting Long-Term Environmental Behavior and Transport

The environmental fate and transport of PFAS are complex, with properties like chain length and branching significantly influencing their behavior. clu-in.orgtpsgc-pwgsc.gc.ca While general models for PFAS exist, specific data for this compound is lacking. Advanced theoretical and computational modeling will be instrumental in predicting its long-term environmental impact.

Key research avenues include:

Fugacity-Based Models: Developing and parameterizing multimedia environmental fate models based on the fugacity approach to predict the partitioning of this compound between air, water, soil, and sediment. diva-portal.org

Quantum Chemical Calculations: Employing quantum chemistry methods to predict key physicochemical properties that govern environmental transport, such as vapor pressure, water solubility, and partitioning coefficients. nih.gov These models can also help understand the relative thermodynamic stability of branched versus linear isomers. researchgate.net

Transport in Porous Media: Creating detailed models to simulate the movement of this compound in subsurface environments, including its interaction with soil organic matter and mineral surfaces. itrcweb.orgmemberclicks.net Understanding these interactions is crucial for assessing potential groundwater contamination.

These predictive models are essential for proactive risk assessment and for designing mitigation strategies in case of environmental release.

Enhanced Analytical Capabilities for Comprehensive Isomer-Specific Environmental Analysis

A significant challenge in PFAS research is the accurate detection and quantification of individual isomers in complex environmental matrices. researchgate.netresearchgate.net The development of robust analytical methods is a prerequisite for understanding the environmental occurrence, fate, and toxicology of this compound.

Future research should focus on:

High-Resolution Mass Spectrometry (HRMS): Advancing the use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) coupled with high-resolution mass analyzers to achieve sensitive and selective detection of this compound and its potential degradation products. acs.orgresearchgate.netrsc.org

Isomer-Specific Standards: The synthesis and certification of pure analytical standards for this compound are critically needed for accurate quantification in environmental samples. The lack of such standards is a major impediment to current research. nih.govpublish.csiro.au

Non-Target and Suspect Screening: Implementing advanced screening techniques to identify previously unknown transformation products and metabolites of this compound in various environmental compartments. researchgate.netmst.dk

The ability to distinguish and quantify this compound from its linear and other branched isomers is fundamental to understanding its unique environmental behavior. researchgate.netpublish.csiro.au

Exploration of Niche Applications in Emerging Technologies and Green Chemistry Initiatives

While many PFAS are being phased out due to environmental concerns, the unique properties of perfluoroalkanes may still offer advantages in highly specialized applications where alternatives are lacking. Research into niche applications for this compound should be coupled with a thorough assessment of its life cycle and environmental impact.

Potential areas of exploration include:

Advanced Materials: Investigating its use in the synthesis of novel fluoropolymers or as a component in advanced materials where its specific branched structure could impart desirable properties. nih.gov

Green Chemistry Applications: Exploring its potential as a solvent or reaction medium in green chemical processes, provided its environmental and toxicological profiles are favorable. epa.gov The principles of designing safer chemicals should be paramount in this exploration. acs.org

Specialty Fluids: Assessing its suitability for use in niche applications such as high-performance lubricants or heat-transfer fluids in closed systems, where release to the environment can be minimized. Ski waxes, for instance, have been a niche application for other PFAS, though this has come under scrutiny due to direct environmental release. admin.ch

Any potential application must be weighed against the principles of sustainable chemistry and a circular economy to avoid repeating the environmental mistakes of the past. europa.eu

Interdisciplinary Research Collaborations for Comprehensive Environmental and Material Science Assessments

Addressing the complex challenges associated with PFAS, including this compound, necessitates a collaborative, interdisciplinary approach. memberclicks.netmncompostingcouncil.org Siloed research efforts are insufficient to provide the comprehensive understanding needed for responsible innovation and regulation.

Future progress will depend on fostering collaborations between:

Chemists and Material Scientists: To develop sustainable synthesis methods and explore safe, niche applications.

Environmental Scientists and Toxicologists: To assess the environmental fate, transport, and potential toxicity of this compound and its degradation products.

Analytical Chemists: To create the necessary tools for accurate environmental monitoring.

Engineers and Risk Assessors: To develop and evaluate containment and remediation strategies and to conduct comprehensive life cycle assessments.

Such interdisciplinary efforts are crucial for generating the holistic data required to make informed decisions about the future of this compound and other emerging PFAS compounds.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying 2-Methylperfluorobutane in environmental matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution to improve accuracy. For non-polar matrices (e.g., soil), employ pressurized liquid extraction (PLE) with methanol/water mixtures. Validate methods using EPA guidelines for perfluorinated compounds (e.g., Method 537.1 modifications) .

- Data Contradictions : Discrepancies in recovery rates (70–120%) across studies may arise from matrix effects. Mitigate this by using matrix-matched calibration standards .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Protocols : Store in sealed, corrosion-resistant containers under inert gas (e.g., nitrogen) to prevent aerosolization. Conduct experiments in fume hoods with HEPA filtration and use fluoropolymer-free PPE to avoid cross-contamination .

- Critical Note : Avoid glassware with silicone-based seals, as they may adsorb PFAS .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Approach : Use immortalized human hepatocyte (e.g., HepG2) or renal proximal tubule (RPTEC) cell lines. Measure cytotoxicity via ATP assays and oxidative stress markers (e.g., glutathione depletion). Compare results to structurally similar PFAS (e.g., PFBA) to assess relative potency .

Advanced Research Questions

Q. How do branched vs. linear isomers of perfluorobutane derivatives influence environmental partitioning behavior?

- Experimental Design :

Measure octanol-water (KOW) and air-water (KAW) partition coefficients using generator column methods.

Compare sorption kinetics to activated carbon vs. natural organic matter (NOM) via batch experiments.

- Key Insight : Branched isomers (e.g., this compound) exhibit lower KOW but higher volatility than linear PFBS, requiring adjusted fugacity models .

Q. What mechanistic pathways govern the anaerobic microbial degradation of this compound in saturated soils?

- Methodology :

Incubate soil microcosms under sulfate-reducing conditions.

Track defluorination via fluoride ion-selective electrodes and LC-HRMS for intermediate products.

Perform 16S rRNA sequencing to identify microbial consortia.

- Data Gap : Unlike PFBA, branched PFAS may resist β-oxidation due to steric hindrance. Use molecular docking simulations to predict enzymatic binding affinities .

Q. How can isotopic fingerprinting distinguish anthropogenic vs. natural sources of this compound in groundwater systems?

- Technique : Apply δ<sup>13</sup>C and δ<sup>19</sup>F stable isotope analysis. Calibrate against known industrial precursors (e.g., electrochemical fluorination byproducts) and natural fluorotelomers.

- Validation : Cross-reference with PFAS fingerprint databases (e.g., OECD PFAS lists) to resolve false positives from co-eluting compounds .

Data Integration and Reproducibility Challenges

Q. Why do computational models for this compound’s bioaccumulation potential disagree with in vivo data?

- Root Cause : Many models (e.g., EPI Suite) underestimate protein-binding affinity of branched PFAS. Incorporate albumin-binding constants derived from surface plasmon resonance (SPR) assays .

- Recommendation : Use read-across approaches with structurally analogous PFAS (e.g., perfluoropentanoic acid) where experimental data are sparse .

Q. What criteria should guide the selection of analytical columns for separating this compound from co-eluting PFAS?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.